molecular formula C23H15N3O5 B11131353 2-(4-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131353
M. Wt: 413.4 g/mol
InChI Key: GTCLBBDOQPFYGW-UHFFFAOYSA-N
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Description

2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, nitrophenyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and nitrophenyl intermediates, followed by their coupling with the chromeno-pyrrole core. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies using techniques like X-ray crystallography and molecular docking provide insights into these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15N3O5/c1-13-9-10-24-18(11-13)25-20(14-5-4-6-15(12-14)26(29)30)19-21(27)16-7-2-3-8-17(16)31-22(19)23(25)28/h2-12,20H,1H3

InChI Key

GTCLBBDOQPFYGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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